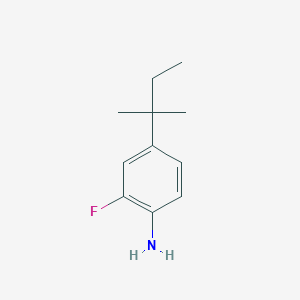

2-Fluoro-4-(2-methylbutan-2-yl)aniline

Description

Significance of Fluorine Substitution in Aromatic Systems for Reactivity and Molecular Design

The incorporation of fluorine into aromatic rings profoundly alters a molecule's physical, chemical, and biological behavior. numberanalytics.com Fluorine, as the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly impact the reactivity of the aromatic ring. numberanalytics.comnih.gov This can lead to a decrease in the ring's susceptibility to electrophilic substitution reactions. numberanalytics.com The carbon-fluorine bond is the strongest in organic chemistry, which often enhances the thermal and metabolic stability of the compound. nih.govnih.gov

Furthermore, fluorine substitution can influence a molecule's lipophilicity, a critical parameter in drug design that affects how a compound interacts with biological membranes. numberanalytics.comnih.gov The strategic placement of fluorine can also block metabolic pathways, specifically oxidation by cytochrome P450 enzymes, thereby increasing the in vivo half-life of a drug. nih.gov The unique electronic properties of fluorine can also be leveraged to fine-tune the acidity (pKa) of nearby functional groups. nih.gov

Role of Bulky Alkyl Substituents on Aniline (B41778) Derivatives in Directed Synthesis and Conformational Control

The introduction of large, sterically bulky alkyl groups, such as the 2-methylbutan-2-yl (tert-amyl) group, onto an aniline ring serves several key purposes in synthetic and medicinal chemistry. enamine.net These bulky groups create steric hindrance, a phenomenon where the size of a substituent physically impedes the approach of reagents to a nearby reactive site. numberanalytics.com This can be a powerful tool for directing the outcome of a chemical reaction, favoring substitution at less hindered positions.

In addition to directing reactivity, bulky substituents can enforce specific molecular conformations. quora.com In aniline derivatives, the amino group has a certain degree of rotational freedom. researchgate.net A large ortho-substituent can restrict this rotation, locking the molecule into a preferred geometry. This conformational control is crucial in the design of molecules that need to fit into specific binding pockets of enzymes or receptors. Moreover, sterically hindered amines can exhibit increased metabolic stability and solubility, which are desirable properties for drug candidates. enamine.net

Overview of 2-Fluoro-4-(2-methylbutan-2-yl)aniline within the Context of Advanced Organic Building Blocks

The presence of both functionalities on the same aniline scaffold allows for a high degree of control in subsequent chemical transformations. This makes this compound and related structures useful precursors for the synthesis of complex molecules with tailored properties, particularly in the fields of medicinal chemistry and materials science. numberanalytics.comevitachem.com

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Fluoro-4-(tert-amyl)aniline |

| Molecular Formula | C₁₁H₁₆FN |

| Molecular Weight | 181.25 g/mol |

| Appearance | Not readily available |

| CAS Number | Not readily available |

Synthesis and Reactivity

The synthesis of substituted anilines like this compound often involves multi-step sequences. A common approach for similar compounds involves the protection of the amino group of a precursor like 2-fluoro-4-bromoaniline, followed by a coupling reaction to introduce the alkyl group, and subsequent deprotection. google.com For instance, a palladium-catalyzed coupling reaction could be employed to form the carbon-carbon bond between the aromatic ring and the tert-amyl group.

The reactivity of this compound is dictated by its functional groups. The amino group can undergo typical reactions of primary aromatic amines, such as diazotization, acylation, and alkylation. The fluorine atom ortho to the amine can influence the regioselectivity of these reactions. Furthermore, the aromatic ring itself can participate in electrophilic aromatic substitution reactions, with the positions of attack being directed by both the activating amino group and the deactivating, yet ortho-para directing, fluorine atom. quora.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

648942-40-9 |

|---|---|

Molecular Formula |

C11H16FN |

Molecular Weight |

181.25 g/mol |

IUPAC Name |

2-fluoro-4-(2-methylbutan-2-yl)aniline |

InChI |

InChI=1S/C11H16FN/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7H,4,13H2,1-3H3 |

InChI Key |

SQTXCLCEVLAGHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 4 2 Methylbutan 2 Yl Aniline

Strategies for Constructing the 2-Fluoro-4-(2-methylbutan-2-yl)aniline Scaffold

The assembly of the target molecule can be envisioned through three primary retrosynthetic disconnections: the late-stage introduction of the fluorine atom, the formation of the carbon-carbon bond to attach the tert-amyl group, or the final installation of the amino group.

Direct Fluorination Approaches and Regioselectivity Considerations

Direct electrophilic fluorination of a pre-formed 4-(2-methylbutan-2-yl)aniline intermediate presents a formidable challenge regarding regioselectivity. The amino group is a powerful ortho, para-directing and activating group, while the tert-amyl group is also ortho, para-directing and activating. In electrophilic aromatic substitution, the incoming electrophile's position is determined by the cumulative directing effects of the substituents already present on the ring.

For 4-(2-methylbutan-2-yl)aniline, both the amino group (at C1) and the tert-amyl group (at C4) direct incoming electrophiles to positions 2, 3, 5, and 6. The amino group strongly activates the ortho positions (2 and 6) and the para position (4, which is blocked). The tert-amyl group activates its ortho positions (3 and 5) and its para position (1, which is blocked). The powerful activating and ortho-directing effect of the amino group would likely dominate, favoring fluorination at the positions ortho to it (C2 and C6).

Given that the target molecule is fluorinated at the C2 position, this outcome is plausible. However, achieving high selectivity for mono-fluorination at the desired C2 position over the C6 position and avoiding potential side reactions can be difficult. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for such transformations. The reaction conditions, including the choice of solvent, can influence the regiochemical outcome of the fluorination. For instance, fluorination of some aryl alkyl ketones with N-F reagents in acetonitrile (B52724) leads to substitution on the aromatic ring, whereas using methanol (B129727) as a solvent can direct fluorination to the α-alkyl position. researchgate.net

| Precursor | Fluorinating Agent | Solvent | Potential Products |

| 4-(2-methylbutan-2-yl)aniline | Selectfluor | Acetonitrile | This compound, 2,6-Difluoro-4-(2-methylbutan-2-yl)aniline |

Introduction of the 2-Methylbutan-2-yl Group onto Fluorinated Anilines

An alternative strategy involves the introduction of the tert-amyl group onto a fluorinated aniline (B41778) precursor, such as 2-fluoroaniline (B146934), via a Friedel-Crafts alkylation reaction. This reaction typically employs a source of the alkyl group, such as an alcohol or an alkyl halide, and a Lewis acid catalyst. For the synthesis of the target compound, 2-fluoroaniline could be reacted with 2-methyl-2-butanol (B152257) (tert-amyl alcohol) or 2-chloro-2-methylbutane (B165293) in the presence of a catalyst like aluminum chloride (AlCl₃).

The amino group of the aniline can complex with the Lewis acid, deactivating the ring towards electrophilic substitution. To circumvent this, the amino group is often protected as an amide (e.g., acetanilide) before the alkylation step. The acetyl group is still ortho, para-directing but is less activating than the amino group. Following alkylation, the protecting group can be removed by hydrolysis to yield the desired aniline. The alkylation of 2-fluoroacetanilide (B3051326) would be expected to yield the 4-tert-amyl product due to the para-directing nature of the acetylamino group, with the ortho position being sterically hindered by the acetylamino group itself.

A patent for the synthesis of tert-amylbenzene (B1361367) describes the reaction of benzene (B151609) with tertiary amyl alcohol using a mixture of AlCl₃ and FeCl₃ as the catalyst at low temperatures (0-5 °C), which could be adapted for this synthesis. google.com

| Reactant 1 | Reactant 2 | Catalyst | Key Transformation |

| 2-Fluoroaniline (or its acetamide) | 2-Methyl-2-butanol | AlCl₃ | Friedel-Crafts Alkylation |

Amination Reactions for Precursor Synthesis

Modern cross-coupling methodologies, particularly the Buchwald-Hartwig amination, offer a powerful route for the formation of the aniline C-N bond. This strategy would involve the synthesis of a precursor containing the fluoro and tert-amyl groups, along with a leaving group (typically a halide like bromine or iodine) at the position where the amino group is desired.

A plausible precursor for this approach is 1-bromo-2-fluoro-4-(2-methylbutan-2-yl)benzene. This aryl bromide could then be coupled with an ammonia (B1221849) equivalent or a protected amine source, such as benzophenone (B1666685) imine or tert-butyl carbamate, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. Typical catalysts for such transformations include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) paired with ligands like Xantphos or XPhos. nih.govacs.org The reaction is carried out in the presence of a base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). nih.govresearchgate.net Subsequent deprotection, if necessary, would yield the final product. For example, a benzyl (B1604629) protecting group can be removed by hydrogenolysis. beilstein-journals.org

| Aryl Halide Precursor | Amine Source | Catalyst/Ligand | Base |

| 1-Bromo-2-fluoro-4-(tert-amyl)benzene | Ammonia or protected amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ |

Precursor Synthesis and Intermediate Transformations

The success of the strategies outlined above hinges on the efficient synthesis of key precursors. The preparation of halogenated or nitro-substituted aromatic rings serves as a critical starting point for many synthetic routes.

Preparation of Halogenated or Nitro-Substituted Aromatic Rings as Starting Materials

The synthesis of a key intermediate like 4-bromo-2-fluoroaniline (B1266173) is well-documented and can be achieved through several methods. One approach is the direct bromination of 2-fluoroaniline using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like methylene (B1212753) chloride. prepchem.com Another method involves the bromination of 2-fluoroaniline with bromine in the presence of tetrabutylammonium (B224687) bromide. prepchem.com

Alternatively, a nitro-substituted precursor can be synthesized first and then converted to the aniline. For example, 4-bromo-2-fluoro-1-nitrobenzene (B105774) can be prepared and subsequently reduced to 4-bromo-2-fluoroaniline. chemicalbook.com

For strategies that build the molecule from a different order of substituent introduction, a key precursor could be 2-fluoro-4-(tert-amyl)-1-nitrobenzene. This could be synthesized by the Friedel-Crafts alkylation of fluorobenzene (B45895) with a tert-amyl source to give 1-fluoro-4-(tert-amyl)benzene, followed by nitration. The nitration of 1-fluoro-4-(tert-amyl)benzene would be directed by both substituents. The tert-amyl group is an activating ortho, para-director, and the fluorine atom is a deactivating ortho, para-director. The position ortho to the tert-amyl group and meta to the fluorine (C2) is sterically hindered and electronically favored, making the formation of 2-fluoro-4-(tert-amyl)-1-nitrobenzene a likely major product. Nitration of aromatic compounds is often carried out using a mixture of nitric acid and sulfuric acid. google.com

Reduction Strategies for Nitro Precursors to Aniline Functionality

The reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. Should the synthetic route proceed through a nitro-containing intermediate, such as 2-fluoro-4-(tert-amyl)-1-nitrobenzene, several reliable methods are available for its reduction to the target aniline.

A common and effective method is the use of a metal in an acidic medium. For instance, the reduction of 4-bromo-2-fluoro-1-nitrobenzene to 4-bromo-2-fluoroaniline has been successfully carried out using iron powder and ammonium (B1175870) chloride in a mixture of ethanol (B145695) and water at elevated temperatures. chemicalbook.com Other classic conditions include tin (Sn) or zinc (Zn) metal with hydrochloric acid.

Catalytic hydrogenation is another broadly applicable method. This involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is often clean and produces high yields, though care must be taken as it can also reduce other functional groups if not controlled properly.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

| Nitro Precursor | Reducing Agent | Solvent | Product |

| 2-Fluoro-4-(tert-amyl)-1-nitrobenzene | Fe / NH₄Cl | Ethanol / Water | This compound |

| 2-Fluoro-4-(tert-amyl)-1-nitrobenzene | H₂, Pd/C | Ethanol or Methanol | This compound |

| 2-Fluoro-4-(tert-amyl)-1-nitrobenzene | Sn / HCl | Ethanol | This compound |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthetic route comprises the following key stages:

Protection of the Amino Group: The amino group of 2-fluoro-4-bromaniline is protected using an acyl chloride, such as pivaloyl chloride. This initial step is crucial for preventing side reactions in the subsequent amination stage. The reaction is typically carried out at room temperature. nih.gov

Palladium-Catalyzed Amination: The protected intermediate undergoes a palladium-catalyzed cross-coupling reaction with the desired amine. In the case of this compound, this would involve tert-amylamine. The use of a specific catalyst system, comprising tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), is critical for the reaction's success. nih.gov The reaction is conducted in a dioxane solvent under reflux conditions. nih.gov

Deprotection: The final step involves the removal of the protecting group to yield the target aniline. This is achieved by treating the product from the previous step with a 50% aqueous solution of sulfuric acid. nih.gov

The optimization of this synthetic pathway has addressed previous challenges of low yields, difficult separation, and numerous by-products. nih.gov The reaction conditions for each step have been refined to maximize efficiency and product purity.

Table 1: Optimized Reaction Conditions for the Synthesis of 2-Fluoro-4-substituted-amino aniline

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield |

| 1. Amino Protection | 2-fluoro-4-bromaniline, Pivaloyl chloride, Anhydrous pyridine (B92270) | - | Anhydrous methylene chloride | Room Temperature | 3 - 6 hours | 98% |

| 2. Amination | Protected 2-fluoro-4-bromaniline, Amine | Pd₂(dba)₃, Xantphos | Dioxane | 80 - 100 °C (Reflux) | Not specified | - |

| 3. Deprotection | 4-substituted amine intermediate | 50% Aqueous sulfuric acid | - | 100 °C | 30 mins - 2 hours | - |

Data synthesized from patent CN101863860A. nih.gov

Green Chemistry Principles in this compound Synthesis

While the optimized synthetic route significantly improves yield, the application of green chemistry principles can further enhance its environmental sustainability. The traditional Buchwald-Hartwig amination, a key step in the synthesis, often relies on conditions that are not environmentally ideal. nih.govacsgcipr.org

Solvent Selection: The use of dioxane as a solvent is a significant environmental concern due to its classification as a hazardous substance. nih.govacsgcipr.org Research into greener alternatives for Buchwald-Hartwig reactions has identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) as preferable choices due to their improved safety, health, and environmental profiles. acs.orgnsf.govacs.org Furthermore, innovative approaches have explored the use of bio-derived solvents such as vegetable oils and even recyclable aqueous micellar media, which can reduce the reliance on volatile organic compounds. nih.gov

Catalyst Optimization: Palladium is a precious and environmentally impactful metal. acsgcipr.org Green chemistry principles encourage the reduction of catalyst loading to the lowest effective levels. youtube.com Research has focused on developing highly active catalyst systems that can function at very low (ppm level) concentrations. youtube.com Additionally, there is a growing interest in replacing palladium with more earth-abundant and less toxic metals like iron or nickel for C-N cross-coupling reactions, although their application to this specific synthesis would require further investigation. nih.govacs.org

Energy Efficiency: The synthesis involves heating steps, particularly during the amination and deprotection stages. nih.gov Implementing more energy-efficient technologies, such as continuous flow processing, can significantly reduce energy consumption and reaction times. nih.gov Continuous flow reactors allow for better temperature control and heat transfer, leading to improved reaction efficiency and potentially higher space-time yields. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made not only efficient and high-yielding but also more environmentally responsible.

Chemical Reactivity and Transformation of 2 Fluoro 4 2 Methylbutan 2 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System

Electrophilic aromatic substitution is a cornerstone of arene chemistry, and the aniline ring in 2-fluoro-4-(2-methylbutan-2-yl)aniline is highly susceptible to this class of reactions. The primary amino group is a potent activating group, increasing the electron density of the aromatic ring and making it more nucleophilic.

Influence of Fluoro and Bulky Alkyl Groups on Regioselectivity and Reactivity

The regiochemical outcome of electrophilic aromatic substitution on this compound is a direct consequence of the directing effects of the substituents. The amino group is a powerful ortho-, para-director. sigmaaldrich.com Similarly, the fluorine atom, despite being an electron-withdrawing group, also directs incoming electrophiles to the ortho and para positions due to lone pair donation. The 2-methylbutan-2-yl (tert-amyl) group is an ortho-, para-directing alkyl group.

Given the substitution pattern, the positions open for electrophilic attack are C3, C5, and C6. The directing effects of the existing substituents are summarized in the table below:

| Substituent | Position | Directing Effect |

| -NH₂ | C1 | Ortho, Para (to C2, C6, C4) |

| -F | C2 | Ortho, Para (to C1, C3) |

| -C(CH₃)₂(C₂H₅) | C4 | Ortho, Para (to C3, C5) |

The combined directing effects of the amino, fluoro, and tert-amyl groups create a complex regiochemical landscape. The powerful activating effect of the amino group strongly directs incoming electrophiles to the positions ortho and para to it. However, the position para to the amine (C4) is already occupied by the bulky tert-amyl group. The positions ortho to the amine are C2 (occupied by fluorine) and C6. Therefore, electrophilic attack is most likely to occur at the C6 position. The C3 and C5 positions are also activated by the tert-amyl group, but the directing effect of the amino group is generally stronger. The fluorine at C2 will moderately deactivate the ring towards electrophilic attack due to its inductive electron withdrawal.

The bulky nature of the 2-methylbutan-2-yl group at C4 will sterically hinder attack at the adjacent C3 and C5 positions, further favoring substitution at the less encumbered C6 position.

Friedel-Crafts Alkylation and Acylation Reactions

Friedel-Crafts reactions are a class of electrophilic aromatic substitution used to introduce alkyl or acyl groups onto an aromatic ring. sigmaaldrich.comyoutube.com However, anilines, including this compound, often present challenges with traditional Friedel-Crafts conditions. The primary amine can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a deactivating complex that hinders the desired substitution. masterorganicchemistry.com

To circumvent this issue, the reactivity of the amino group can be temporarily masked by converting it into an amide through acylation. This protecting group strategy allows for successful Friedel-Crafts reactions. For example, acetylation of the amine would yield 2-fluoro-4-(2-methylbutan-2-yl)acetanilide. This acetamido group is still an ortho-, para-director but is less activating than the free amine, allowing for more controlled reactions. Subsequent hydrolysis of the amide would regenerate the primary amine.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups positioned ortho or para to the leaving group. rsc.orgresearchgate.net

Mechanistic Investigations of SNAr in the Presence of the Amino Group

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. rsc.org The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of this intermediate.

In this compound, the fluorine atom is the leaving group. For SNAr to occur at the C2 position, a nucleophile would attack this carbon, forming a Meisenheimer complex. The stability of this intermediate is crucial. The amino group at C1 is an electron-donating group, which would destabilize the negatively charged intermediate, thus disfavoring the classical SNAr mechanism. Conversely, if the reaction were to occur under conditions where the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺), this group would become strongly electron-withdrawing and could activate the ring towards nucleophilic attack.

Research on related fluoroanilines has shown that the fluorine atom can be displaced by strong nucleophiles, although the conditions can be forcing due to the presence of the electron-donating amino group.

Synthesis of Novel Ether or Thioether Derivatives

The displacement of the fluorine atom in this compound by oxygen or sulfur nucleophiles would lead to the formation of valuable ether and thioether derivatives. For instance, reaction with a sodium alkoxide (NaOR) or sodium thiophenoxide (NaSAr) could potentially yield the corresponding 2-alkoxy- or 2-arylthio-4-(2-methylbutan-2-yl)aniline.

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Aryl methyl ether |

| Thiolate | Sodium thiophenoxide (NaSPh) | Aryl phenyl thioether |

Given the likely deactivating effect of the amino group on SNAr, these reactions may require elevated temperatures or the use of a strong base to deprotonate the nucleophile effectively. Thiolates are generally more potent nucleophiles than alkoxides in this context and may provide better yields of the corresponding thioether. researchgate.net

Reactions Involving the Primary Amine Functionality

The primary amine group of this compound is a versatile functional handle for a variety of chemical transformations.

Common reactions involving the primary amine include:

Acylation: The amine can be readily acylated with acyl chlorides or anhydrides to form amides. This is often done to protect the amine or to modulate its electronic influence on the aromatic ring as discussed in the context of Friedel-Crafts reactions.

Diazotization: Treatment of the primary amine with a source of nitrous acid (e.g., NaNO₂/HCl) at low temperatures would convert it into a diazonium salt. This diazonium group is an excellent leaving group and can be subsequently displaced by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions, providing a powerful synthetic route to a diverse array of substituted aromatics.

Alkylation: The amine can undergo alkylation with alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium salts, is a common side reaction that can be difficult to control.

A summary of potential reactions at the amine functionality is presented below:

| Reaction Type | Reagent(s) | Product Functional Group |

| Acylation | Acetyl chloride, Pyridine (B92270) | Amide |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salt |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

Acylation and Sulfonylation Reactions

The primary amine functionality of this compound readily undergoes acylation and sulfonylation. These reactions are fundamental for protecting the amino group or for synthesizing biologically active amides and sulfonamides.

Acylation involves the reaction of the aniline with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a base to neutralize the acid byproduct. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide. The steric hindrance from the ortho-fluoro group is generally not significant enough to impede this transformation.

Sulfonylation proceeds in a similar manner, where the aniline reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine or triethylamine. This reaction yields a sulfonamide, a functional group prevalent in many pharmaceutical compounds. The resulting sulfonamides are generally stable and can be used in further synthetic steps.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product Class | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetamide | Aprotic solvent, Base (e.g., Pyridine) |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | N-Benzamide | Aprotic solvent, Base (e.g., Pyridine) |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-Acetamide | With or without catalyst (e.g., H₂SO₄) |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-Tosylated Sulfonamide | Aprotic solvent, Base (e.g., Pyridine) |

| Sulfonylation | Methanesulfonyl Chloride (MsCl) | N-Mesylated Sulfonamide | Aprotic solvent, Base (e.g., Pyridine) |

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide array of functional groups onto the aromatic ring. Diazotization is typically achieved by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.org

The resulting 2-fluoro-4-(2-methylbutan-2-yl)benzenediazonium salt is an electrophilic species that can undergo various nucleophilic substitution reactions, often catalyzed by copper(I) salts (Sandmeyer reaction), to replace the diazonium group (-N₂⁺) with halides (-Cl, -Br), cyano (-CN), and other functionalities. organic-chemistry.org The transformation of aromatic amines into diazonium salts is a cornerstone of synthetic chemistry, though the stability of these intermediates can be a challenge. organic-chemistry.orgnih.gov For sterically hindered amines, reaction conditions may require optimization to ensure complete conversion and minimize side reactions. nih.gov

Table 2: Potential Transformations via Diazonium Salt Intermediate

| Named Reaction | Reagents | Product |

|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | 1-Chloro-2-fluoro-4-(2-methylbutan-2-yl)benzene |

| Sandmeyer Reaction | CuBr / HBr | 1-Bromo-2-fluoro-4-(2-methylbutan-2-yl)benzene |

| Sandmeyer Reaction | CuCN / KCN | 2-Fluoro-4-(2-methylbutan-2-yl)benzonitrile |

| Schiemann Reaction | HBF₄, heat | 1,2-Difluoro-4-(2-methylbutan-2-yl)benzene |

| Gomberg-Bachmann | NaOH, Benzene (B151609) | 2-Fluoro-4-(2-methylbutan-2-yl)-1,1'-biphenyl |

| Hydroxylation | H₂SO₄, H₂O, heat | 2-Fluoro-4-(2-methylbutan-2-yl)phenol |

Condensation Reactions with Carbonyl Compounds

This compound can react with aldehydes and ketones in condensation reactions to form imines, also known as Schiff bases. This reaction typically requires acid or base catalysis and involves the removal of a water molecule. The resulting C=N double bond of the imine is a valuable functional handle for further transformations, including reductions to secondary amines or additions of nucleophiles.

These condensation reactions are also foundational for the synthesis of various heterocyclic systems. For example, the reaction of an aniline with a β-ketoester is a key step in the Knorr quinoline (B57606) synthesis, which produces 2-hydroxyquinolines. wikipedia.org Similarly, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, yielding substituted quinolines. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen and carbon-carbon bonds. The Buchwald-Hartwig amination, in particular, allows for the synthesis of aryl amines from aryl halides. wikipedia.org In this context, this compound can serve as the amine coupling partner to be joined with various aryl or heteroaryl halides, or vice versa where an N-protected derivative of the aniline is first halogenated and then coupled with another amine.

The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Scope and Limitations in the Presence of Steric Hindrance

The synthetic utility of Buchwald-Hartwig amination with this compound is significantly influenced by steric factors. The bulky para-tert-pentyl group and the ortho-fluoro substituent create a sterically hindered environment around the nitrogen atom. This steric bulk can pose challenges for the cross-coupling reaction. researchgate.net

Specifically, steric hindrance can:

Slow the rate of reductive elimination: This is often the rate-limiting step, and bulky groups can make it difficult for the coupled product to be released from the palladium center.

Inhibit amine coordination: The initial association of the aniline with the palladium complex can be impeded.

To overcome these limitations, modern catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are often required. Ligands such as XPhos, SPhos, and RuPhos are designed to promote both the oxidative addition and the challenging reductive elimination steps for sterically demanding substrates. The choice of base, solvent, and temperature are also critical parameters that must be optimized to achieve good yields. While challenging, the coupling of sterically hindered anilines is feasible with the appropriate choice of catalyst system. researchgate.net

Synthesis of Biaryl Amines and Heterocyclic Systems

Synthesis of Biaryl Amines: The Buchwald-Hartwig amination is a premier method for the synthesis of biaryl and triaryl amines. nih.gov By coupling this compound with a variety of aryl halides or triflates (Ar-X), a diverse library of N-aryl derivatives can be constructed. These products are of significant interest in materials science and medicinal chemistry.

Synthesis of Heterocyclic Systems: The structure of this compound makes it an excellent precursor for various fused heterocyclic systems. The ortho-fluoro group can act as a leaving group in intramolecular nucleophilic aromatic substitution (SNAᵣ) reactions.

Quinolines: Condensation of the aniline with α,β-unsaturated ketones or aldehydes, followed by an acid-catalyzed cyclization and oxidation, can lead to the formation of the quinoline core. organic-chemistry.orgnih.gov The Combes quinoline synthesis, involving the reaction of anilines with β-diketones in the presence of acid, is another viable route.

Phenazines: Phenazines can be synthesized by the condensation of ortho-phenylenediamines with catechols or quinones. wikipedia.orgbohrium.com Alternatively, a double Buchwald-Hartwig amination can be employed to construct the phenazine (B1670421) skeleton. researchgate.net While this would require initial conversion of the aniline to a diamine derivative, it highlights the modularity of modern synthetic methods. Another approach involves the reaction of the aniline with 2-fluoronitrobenzene, followed by reduction of the nitro group and oxidative cyclization to form the phenazine ring system. researchgate.net

Table 3: Heterocyclic Systems from 2-Fluoroaniline (B146934) Precursors

| Heterocycle | Required Coreactant(s) | Key Reaction Type |

|---|---|---|

| Quinolines | β-Diketones or β-Ketoesters | Condensation / Cyclization (e.g., Combes, Knorr) wikipedia.org |

| Quinolines | α,β-Unsaturated Aldehydes/Ketones | Michael Addition / Cyclization (e.g., Doebner-von Miller) |

| Phenazines | 1,2-Diketones (e.g., Benzil) | Condensation / Oxidation bohrium.com |

| Benzoxazoles | Carboxylic acid derivative | Condensation / Cyclization |

Derivatives and Analogues Incorporating the 2 Fluoro 4 2 Methylbutan 2 Yl Aniline Moiety

Synthesis of Heterocyclic Compounds

The aniline (B41778) functional group is a classic precursor for the synthesis of numerous nitrogen-containing heterocycles. Established cyclization strategies can be applied to 2-fluoro-4-(2-methylbutan-2-yl)aniline to generate a library of substituted heterocyclic compounds.

Quinolines are a prominent class of nitrogen heterocycles, and their synthesis from anilines is well-documented. Several classic named reactions can be employed to construct the quinoline (B57606) core using this compound as the starting material.

The Doebner-von Miller reaction provides a direct route to quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is catalyzed by strong acids like hydrochloric acid, or Lewis acids such as tin tetrachloride and scandium(III) triflate. wikipedia.orgiipseries.org The mechanism is thought to involve a conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and dehydration/oxidation to form the aromatic quinoline ring system. wikipedia.orgnih.gov

Another powerful method is the Doebner reaction , which specifically produces quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. iipseries.org

The Friedländer synthesis offers another pathway, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org To utilize this compound in a Friedländer synthesis, it would first need to be converted into the corresponding 2-amino-4-fluoro-6-(2-methylbutan-2-yl)benzaldehyde or a related ketone. This reaction can be catalyzed by acids or bases and is known for its efficiency in generating a wide range of substituted quinolines. wikipedia.orgnih.gov

Finally, the Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines. iipseries.org

These established methods highlight the potential of this compound as a precursor for novel, substituted quinoline derivatives, where the fluorine and tert-amyl groups would be positioned on the benzo-fused portion of the heterocycle.

Table 1: Representative Synthesis of a Quinoline Derivative via Doebner-Miller Reaction

| Reactant A | Reactant B | Catalyst/Solvent | Product | Ref |

|---|---|---|---|---|

| Aniline | α,β-Unsaturated carbonyl compound | Lewis or Brønsted Acid | Substituted Quinoline | wikipedia.org |

Naphthyridines, also known as pyridopyridines, are bicyclic heteroaromatic compounds containing two nitrogen atoms. thieme-connect.de The synthesis of naphthyridines often begins with a substituted aminopyridine. Therefore, to incorporate the this compound moiety, a preliminary synthesis of the corresponding aminopyridine derivative would be required. Once obtained, this aminopyridine can undergo cyclization reactions analogous to those used for quinoline synthesis.

The Skraup reaction , for instance, can be used to synthesize 1,5-naphthyridine (B1222797) from 3-aminopyridine (B143674) using glycerol (B35011) and an oxidizing agent. iipseries.orgnih.gov This method could be adapted to produce a naphthyridine bearing the fluoro and tert-amyl substituents.

The Friedländer annulation is a highly versatile method for synthesizing various naphthyridine isomers. thieme-connect.de This reaction involves the base- or acid-catalyzed condensation of an aminopyridine bearing an ortho-carbonyl group with a compound containing an activated methylene (B1212753) group. thieme-connect.deacs.org For example, 2-amino-3-pyridinecarboxaldehyde (B47744) can react with various ketones to produce a range of 1,8-naphthyridine (B1210474) derivatives. acs.orgclockss.org This strategy allows for the regioselective formation of substituted naphthyridines. organic-chemistry.org

The Camps cyclization can be applied to synthesize naphthyridinones. This reaction involves the intramolecular cyclization of N-(acyl-pyridyl)amides that contain a carbonyl group ortho to the amide linkage, leading to the formation of 1,5- and 1,6-naphthyridin-2(1H)-ones. researchgate.net

Table 2: Representative Friedländer Synthesis of a 1,8-Naphthyridine Derivative

| Reactant A | Reactant B | Catalyst/Solvent | Product | Ref |

|---|---|---|---|---|

| 2-Amino-3-pyridinecarboxaldehyde | Ketone (e.g., 2-phenylacetophenone) | Ionic Liquid (e.g., [Bmmim][Im]) | Substituted 1,8-Naphthyridine | acs.org |

The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a compound containing an N-C-N fragment (like urea (B33335) or guanidine) with a 1,3-dielectrophile, such as a β-diketone or an α,β-unsaturated ketone. To incorporate the target aniline, it could be first converted into a substituted urea or guanidine. This precursor, now containing the 2-fluoro-4-(2-methylbutan-2-yl)phenyl group, could then be cyclized with a suitable dicarbonyl partner to yield the desired pyrimidine ring.

For example, the reaction of 1,1,1-trifluoro-4-methoxy-3-buten-2-ones with urea or amidines leads to the formation of trifluoromethyl-substituted pyrimidines and pyrimidinones. researchgate.net Another general approach involves the nucleophilic substitution of chlorine atoms on a pre-formed pyrimidine ring, such as 2,4-dichloropyrimidine, with an amine. organic-chemistry.org A series of pyrimidine conjugates have been synthesized through the nucleophilic substitution of a chlorine atom in various chloropyrimidines. nih.gov This approach could directly utilize this compound to displace a halogen on a pyrimidine core, yielding N-aryl pyrimidine derivatives. mdpi.com

Benzimidazoles are typically synthesized via the condensation of an ortho-phenylenediamine (a benzene (B151609) ring with two adjacent amino groups) with a carboxylic acid or its derivative (the Phillips-Ladenburg synthesis). iipseries.orgnih.gov To use this compound as a starting material, it would first need to be converted into the corresponding 3-fluoro-5-(2-methylbutan-2-yl)benzene-1,2-diamine. This could be achieved through a nitration step followed by reduction.

Once the diamine is formed, condensation with a suitable carboxylic acid under acidic conditions, or with an aldehyde followed by oxidative cyclization, would yield the target benzimidazole. For example, the reaction of an o-phenylenediamine (B120857) with chloroacetic acid can produce 2-chloromethyl benzimidazole, which can be further functionalized. wikipedia.org The general synthesis often involves refluxing the substituted o-phenylenediamine with a carboxylic acid derivative in the presence of an acid catalyst. nih.gov

Table 3: General Synthesis of Benzimidazole Derivatives

| Reactant A | Reactant B | Conditions | Product | Ref |

|---|---|---|---|---|

| Substituted o-phenylenediamine | Carboxylic Acid (or derivative) | Reflux with acid (e.g., 4M HCl) | 2-Substituted Benzimidazole | nih.gov |

Construction of Complex Polycyclic Aromatic Systems

The this compound moiety can serve as a foundational component for the synthesis of larger, complex polycyclic aromatic systems. One established method for building such frameworks is the Mallory reaction , which involves the intramolecular photocyclization of stilbene (B7821643) derivatives. nih.gov The aniline could be used to prepare a stilbene precursor, which upon irradiation, would cyclize to form a fluorine- and tert-amyl-substituted phenanthrene (B1679779) or a more complex polycyclic aromatic hydrocarbon (PAH).

Furthermore, the aniline or its heterocyclic derivatives can be functionalized and used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to fuse additional aromatic rings. This approach allows for the systematic construction of complex, multi-ring systems. For instance, porphyrins fused with polycyclic aromatic rings have been prepared using a [3+1] synthesis approach, demonstrating how precursor molecules can be integrated into large macrocyclic and aromatic structures. google.com The synthesis of new fluorosulfate (B1228806) derivatives of 1,4-naphthoquinone (B94277) also illustrates the addition of functional groups that can participate in further ring-forming reactions. mdpi.com

Development of Chiral Derivatives and Enantioselective Synthesis

The development of chiral molecules is a cornerstone of modern medicinal and materials chemistry. The this compound scaffold can be incorporated into chiral structures through several synthetic strategies.

One approach is to use the aniline as a component in an asymmetric reaction that creates a new stereocenter elsewhere in the molecule. For example, chiral phosphine-ligated metal catalysts are widely used in asymmetric hydrogenations and cyclizations. An aniline derivative could be a substrate in such a reaction. An iridium-catalyzed enantioselective hydrogenation of 1,2-azaborines has been developed to access chiral δ-aminoboronic esters, showcasing a method for creating chiral boron-containing compounds. ekb.egwikipedia.org

Another strategy involves the synthesis of chiral fluorinated building blocks. A rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes provides access to chiral fluorinated cyclobutane (B1203170) derivatives, which are versatile synthetic intermediates. Similarly, an enantioselective synthesis of the potent anti-HIV nucleoside 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) was achieved through a biocatalytic desymmetrization and an asymmetric transfer hydrogenation, highlighting methods to control stereochemistry in complex fluorinated molecules. Chiral phosphoric acid (CPA) has also been used to catalyze asymmetric enantioselective cyclization reactions to produce chiral 2,2-difluoro-spiroindanone-dihydroquinazolinones. These enantioselective methods could be applied to substrates derived from this compound to generate novel chiral compounds.

Structure-Reactivity Relationships in this compound Analogues

The reactivity of analogues of this compound is a finely tuned balance between the electronic and steric contributions of each substituent. Modifications to any part of this molecular scaffold can lead to significant changes in reaction rates and product distributions.

Electronic Effects of Substituents:

The electronic character of the substituents on the aniline ring is a primary determinant of its reactivity, particularly in electrophilic aromatic substitution reactions. The interplay between electron-donating and electron-withdrawing groups governs the electron density of the aromatic system and the stability of reaction intermediates.

Amino Group: The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho and para to the amino group are positions 3, 5, and the carbon bearing the fluorine (position 1 relative to the amino group). However, the positions adjacent to the amino group are also influenced by other substituents.

Fluorine Substituent: The fluorine atom at the ortho position has a significant impact on reactivity. Its strong electron-withdrawing inductive effect deactivates the ring towards electrophilic attack compared to a non-fluorinated analogue. This deactivation can lead to slower reaction rates.

Quantitative structure-activity relationship (QSAR) studies on related systems, such as 2,4-disubstituted 6-fluoroquinolines, have demonstrated that physicochemical properties, including electronic descriptors, are crucial in predicting biological activity, which often correlates with chemical reactivity. nih.gov For aniline derivatives, Hammett plots, which correlate reaction rates with substituent constants (σ), can provide quantitative insight into the electronic effects at play. nih.gov A negative slope (ρ value) in a Hammett plot for an electrophilic substitution reaction indicates that electron-donating groups accelerate the reaction by stabilizing a positively charged intermediate.

Steric Effects of Substituents:

Steric hindrance plays a critical role in directing the outcome of reactions involving bulky aniline analogues. The size and position of substituents can impede the approach of reagents to certain positions on the aromatic ring.

tert-Amyl Group: The voluminous tert-amyl group at the 4-position effectively blocks the 3- and 5-positions from attack by bulky reagents. This steric shielding often directs incoming groups to the less hindered positions.

Fluorine Substituent: While smaller than the tert-amyl group, the fluorine atom at the 2-position also contributes to steric hindrance around the amino group and the adjacent 3-position.

Analogues with Varied Steric Bulk: The reactivity of analogues can be significantly altered by changing the size of the alkyl group at the 4-position. For example, replacing the tert-amyl group with a less bulky tert-butyl or isopropyl group would be expected to decrease the steric hindrance at the 3- and 5-positions, potentially leading to different product ratios in substitution reactions. Studies on other bulky anilines have shown that increasing the steric bulk around the nitrogen atom can dramatically influence the accessibility of the reaction center. youtube.comwalisongo.ac.id

The interplay between steric and electronic effects is particularly evident in reactions of silyl-substituted arynes with aniline, where the bulky nucleophile's approach is highly sensitive to steric hindrance from the silyl (B83357) group.

Influence on Specific Reaction Types:

The structure-reactivity relationships in this compound analogues manifest in various chemical transformations:

Electrophilic Aromatic Substitution: The combination of the activating amino group and the deactivating but ortho, para-directing fluorine atom, along with the sterically demanding tert-amyl group, leads to a complex regiochemical outcome. The position of electrophilic attack will be a compromise between electronic activation and steric accessibility.

N-Functionalization: Reactions at the amino group, such as acylation or alkylation, can also be influenced by the ortho-fluorine substituent. The fluorine's electron-withdrawing nature can reduce the nucleophilicity of the amino group, potentially slowing down the reaction rate compared to a non-fluorinated counterpart.

Coupling Reactions: In transition metal-catalyzed cross-coupling reactions, both the electronic properties and the steric environment of the aniline derivative can affect the efficiency of oxidative addition and reductive elimination steps.

Below is an interactive data table summarizing the expected qualitative effects of substituent modifications on the reactivity of this compound analogues in electrophilic aromatic substitution reactions.

| Substituent Modification | Position | Change | Expected Effect on Ring Activation | Expected Effect on Steric Hindrance at Adjacent Positions |

| Fluorine | 2 | Replaced with Hydrogen | Increased | Decreased |

| Fluorine | 2 | Replaced with Chlorine | Decreased (less deactivating) | Increased |

| tert-Amyl | 4 | Replaced with Methyl | Slightly Decreased | Significantly Decreased |

| tert-Amyl | 4 | Replaced with Hydrogen | Decreased | Significantly Decreased |

| tert-Amyl | 4 | Replaced with Trifluoromethyl | Significantly Decreased | Increased |

| Amino | 1 | Acylated (e.g., -NHCOCH3) | Significantly Decreased | Increased |

This table illustrates the general trends one might expect based on fundamental principles of physical organic chemistry. Specific quantitative data from kinetic studies would be necessary to fully elucidate the nuanced structure-reactivity relationships for this class of compounds.

Applications in Advanced Organic Synthesis As a Building Block

Utilization in the Preparation of Differentiated Intermediates for Complex Molecule Synthesis

This aniline (B41778) derivative is a key intermediate for creating more elaborate molecular scaffolds. A general synthetic route to produce such 4-substituted-2-fluoroanilines involves a multi-step process. google.com One common method starts with an appropriately protected 2-fluoro-4-bromoaniline. google.com This intermediate can then undergo a palladium-catalyzed cross-coupling reaction to introduce the tert-amyl group. google.com Following the successful coupling, the protecting group on the amine is removed to yield the final product. google.com This approach allows for the controlled and specific introduction of the bulky alkyl group, creating a differentiated building block ready for further functionalization in the synthesis of complex target molecules. google.com

Role in Constructing Sterically Hindered Amine Motifs

The presence of the tert-amyl group at the para-position and a fluorine atom at the ortho-position creates a sterically demanding local environment around the aniline nitrogen. This steric hindrance is a valuable feature in several synthetic applications. For instance, it can direct the regioselectivity of subsequent reactions, favoring less hindered sites. In the context of ligand synthesis for transition metal catalysis, this steric bulk can be used to create specific coordination pockets around the metal center, influencing the catalyst's activity and selectivity. The hindered nature of the amine can also enhance the stability of the resulting compounds by sterically shielding the amine and adjacent functionalities from unwanted side reactions.

Enabling Synthesis of Fluorinated Compounds with Tunable Electronic Properties

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. The fluorine atom in 2-Fluoro-4-(2-methylbutan-2-yl)aniline serves this purpose, and its ortho-positioning relative to the amine group significantly influences the electronic properties of the aromatic ring. The electron-withdrawing nature of fluorine can lower the pKa of the aniline nitrogen, making it less basic. This modulation of electronic properties is crucial when designing molecules, such as active pharmaceutical ingredients (APIs), where precise control over the electronic character is required for optimal biological activity.

Application in the Development of Screening Compound Libraries for Chemical Biology

Compound libraries composed of diverse and structurally unique molecules are essential for high-throughput screening and the discovery of new bioactive compounds. This compound serves as an attractive scaffold for generating such libraries. Its distinct substitution pattern—combining fluorine's electronic influence with the tert-amyl group's steric bulk—provides a unique starting point. By performing a variety of chemical transformations on the aniline's amino group, a library of novel compounds can be rapidly synthesized. These compounds, featuring a fluorinated and sterically hindered core, can then be screened against biological targets to identify new leads for drug discovery and chemical biology research.

Theoretical and Computational Chemistry Studies of 2 Fluoro 4 2 Methylbutan 2 Yl Aniline

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic structure of an aromatic amine is delicately balanced by the interplay of its substituents. In 2-Fluoro-4-(2-methylbutan-2-yl)aniline, the amino (-NH2), fluoro (-F), and 2-methylbutan-2-yl groups each exert distinct electronic effects that collectively determine the molecule's reactivity and properties.

The amino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. byjus.com

The fluorine atom at the 2-position introduces competing electronic effects. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack by stabilizing the molecular orbitals. nih.gov However, like other halogens, it also has a lone pair of electrons that can be donated to the ring via a resonance or mesomeric effect (+M). chemistrysteps.com While the inductive effect generally outweighs the mesomeric effect for halogens, the +M effect still directs incoming electrophiles to the ortho and para positions. In the case of 2-fluoroaniline (B146934) derivatives, this interplay modulates the reactivity of the aromatic ring.

The 2-methylbutan-2-yl group, a bulky tertiary alkyl group, is an electron-donating group through an inductive effect (+I) and hyperconjugation. This effect increases the electron density of the aromatic ring, thereby activating it towards electrophilic substitution. chemistrysteps.com Its position at C4 enhances the electron density at the ortho positions (relative to itself), which are C3 and C5.

The combined electronic influence of these substituents suggests a nuanced reactivity profile. The strong activating effect of the amino group, bolstered by the electron-donating alkyl group, would generally make the ring susceptible to electrophilic attack. However, the fluorine atom's strong inductive withdrawal will temper this reactivity. The directing effects are also complex: the amino group directs to positions 2, 4, and 6; the fluorine to positions 1, 3, and 5; and the alkyl group to positions 1, 3, and 5. The ultimate regioselectivity of a reaction would depend on the specific electrophile and reaction conditions, with steric factors also playing a critical role.

Frontier Molecular Orbital (FMO) theory provides a more quantitative picture of reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov For an aniline (B41778) derivative, the HOMO is typically centered on the aromatic ring and the amino group, reflecting its nucleophilic character. The energy of the HOMO is a good indicator of the molecule's ability to donate electrons; a higher HOMO energy corresponds to greater reactivity towards electrophiles. The electron-donating amino and alkyl groups are expected to raise the HOMO energy, while the electron-withdrawing fluorine atom would lower it. The distribution of the HOMO would indicate the most likely sites for electrophilic attack. Conversely, the LUMO is associated with the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity.

Computational methods such as Density Functional Theory (DFT) can be used to calculate the charge distribution within the molecule. An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. In this compound, the ESP map would likely show a region of high negative potential (red) around the nitrogen atom of the amino group due to its lone pair, making it a primary site for protonation and hydrogen bonding. The aromatic ring would exhibit regions of negative potential, particularly at the positions activated by the amino and alkyl groups, indicating their nucleophilic character. The fluorine atom, despite its high electronegativity, would be part of a region with less negative potential due to the strong polarization of the C-F bond. ESP maps are valuable for predicting intermolecular interactions and the initial stages of a chemical reaction. For instance, an approaching electrophile would be electrostatically guided towards the electron-rich areas of the molecule.

Conformational Analysis and Steric Effects of the 2-Methylbutan-2-yl Group

The bulky 2-methylbutan-2-yl group, which is structurally similar to a tert-butyl group, introduces significant steric hindrance that can influence the molecule's conformation and reactivity.

Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. nih.govacs.org These simulations model the atomic motions of the molecule over time, providing insights into the accessible conformations and their relative energies. A key aspect to investigate would be the rotational barrier around the C-N bond of the amino group and the C-C bond connecting the 2-methylbutan-2-yl group to the aromatic ring. The steric clash between the ortho-fluoro substituent and the amino group, as well as the sheer size of the 2-methylbutan-2-yl group, will likely lead to a non-planar arrangement of the amino group with respect to the benzene ring. MD simulations can quantify the preferred dihedral angles and the energy penalties associated with deviations from these minima. Such simulations performed in different solvents could also reveal how the conformational preferences are influenced by the surrounding medium. acs.org

The steric bulk of the 2-methylbutan-2-yl group is expected to have a profound impact on reaction pathways. numberanalytics.com While the electronic effects of the substituents might favor electrophilic attack at certain positions, steric hindrance can block these sites, redirecting the reaction to less sterically crowded positions. For example, electrophilic attack at position 3, which is ortho to the bulky alkyl group, would be sterically hindered. Similarly, reactions involving the amino group might be impeded. The presence of bulky substituents can significantly slow down reaction rates due to steric hindrance. numberanalytics.com

In cases where new stereocenters are formed during a reaction, the conformational preferences dictated by the bulky group can influence the stereochemical outcome. The molecule may preferentially adopt a conformation that exposes one face to attack over the other, leading to a diastereoselective or enantioselective transformation.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry provides the means to elucidate detailed reaction mechanisms and analyze the structures and energies of transition states. For reactions involving this compound, such as electrophilic aromatic substitution, computational methods can map out the entire reaction coordinate. byjus.com

The mechanism of electrophilic aromatic substitution generally proceeds through a two-step process involving the formation of a carbocation intermediate known as a sigma complex or arenium ion. byjus.com Computational studies can model the formation of this intermediate upon attack of an electrophile at different positions on the aromatic ring. By calculating the energies of the transition states leading to these intermediates, the regioselectivity of the reaction can be predicted. The transition state with the lowest activation energy will correspond to the major product.

For this compound, a key question would be the competition between the different directing effects of the substituents. Transition state analysis would reveal how the electronic stabilization from the amino and alkyl groups and the destabilization from the fluoro group affect the energy of the sigma complex at various positions. Furthermore, the steric strain introduced by the bulky alkyl group in the transition state geometry can be quantified, providing a complete picture of the factors controlling reactivity and selectivity.

Computational Elucidation of Substitution and Coupling Mechanisms

For instance, in studies of deaminative cyanation of various anilines, quantum chemical calculations have been employed to understand the mechanism of nitrate (B79036) reduction by sulfur-based reductants. acs.org These calculations can determine the energy barriers for key steps, such as the oxylanion radical transfer, providing insight into the reaction kinetics. acs.org Such an approach for this compound would involve modeling the reactants, intermediates, transition states, and products for a given substitution or coupling reaction. By calculating the energies of these species, a reaction profile can be constructed, revealing the most likely mechanistic pathway.

Furthermore, computational studies on other substituted anilines have explored their reactions with atmospheric radicals, such as the hydroxyl (OH) radical. These investigations calculate the reaction mechanisms and kinetics, identifying the primary products formed. researchgate.net For this compound, similar studies could predict its atmospheric fate and transformation products.

Prediction of Regioselectivity in Chemical Transformations

Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of synthetic chemistry. Computational chemistry offers predictive models for the regioselectivity of reactions involving substituted aromatics like this compound. The electronic environment of the aromatic ring, influenced by the activating amino group and the deactivating but electron-withdrawing fluorine atom, as well as the bulky 2-methylbutan-2-yl group, dictates the preferred sites for electrophilic or nucleophilic attack.

DFT calculations can be used to model the regioselectivity of reactions such as lithiation. For example, studies on the ortho-lithiation of anilines have used DFT to understand the role of interactions, like those between fluorine and lithium, in directing the reaction to a specific position. nih.gov These models can provide a quantitative understanding that goes beyond simple qualitative predictions based on substituent effects.

Moreover, the field has seen the rise of machine learning models trained on large datasets of chemical reactions to predict regioselectivity. researchgate.netnih.gov These models can learn complex relationships between substrate structure and reaction outcome. researchgate.netnih.gov For a molecule like this compound, such a model could predict the most likely site of, for instance, C-H functionalization by considering a multitude of molecular descriptors. researchgate.net

Quantum Chemical Calculations for Prediction of Molecular Properties

Quantum chemical calculations are a cornerstone for predicting the intrinsic properties of a molecule, independent of its reactions. These calculations can provide valuable data on the electronic structure, geometry, and vibrational frequencies of this compound. While specific data for this exact compound is not published, the types of properties that can be calculated are well-illustrated by studies on similar molecules, such as 2,4-difluoroanisole (B1330354). nih.gov

These calculations typically start with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of information can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as their gap is an indicator of the molecule's chemical reactivity and stability. Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and intramolecular interactions. nih.gov

The table below presents a selection of molecular properties that can be predicted through quantum chemical calculations, with illustrative values for the related compound 2,4-difluoroanisole calculated using the B3LYP/6-311++G(d,p) method. nih.gov

| Property | Predicted Value for 2,4-difluoroanisole nih.gov |

| Thermodynamic Properties | |

| Heat Capacity (cal/mol-K) | 39.03 |

| Entropy (cal/mol-K) | 89.28 |

| Zero-Point Vibrational Energy (kcal/mol) | 73.18 |

| Electronic Properties | |

| HOMO Energy (eV) | -8.76 |

| LUMO Energy (eV) | -0.93 |

| Energy Gap (eV) | 7.83 |

| Dipole Moment (Debye) | 2.65 |

It is important to note that while these values are for a structurally related molecule, similar calculations for this compound would provide specific data to understand its unique chemical characteristics.

Spectroscopic Characterization Methodologies for 2 Fluoro 4 2 Methylbutan 2 Yl Aniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For fluorinated compounds like 2-Fluoro-4-(2-methylbutan-2-yl)aniline, specialized NMR techniques are particularly informative.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the local electronic environment of fluorine atoms within a molecule. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect with high resolution. biophysics.org The chemical shift of the fluorine atom is highly sensitive to its surroundings, providing valuable structural information. biophysics.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift would be influenced by the electron-donating effects of the ortho-amino group and the para-alkyl group. The signal would appear as a multiplet, specifically a doublet of doublets, due to coupling with the two neighboring aromatic protons (H-3 and H-5).

Table 1: Predicted ¹⁹F NMR Characteristics for this compound

| Parameter | Predicted Value/Observation | Rationale |

| Chemical Shift (δ) | -110 to -130 ppm | Based on typical shifts for aryl fluorides, influenced by ortho-NH₂ and para-alkyl electron-donating groups. ucsb.edu |

| Multiplicity | Doublet of Doublets (dd) | Coupling to adjacent aromatic protons H-3 (ortho-coupling, ³JHF) and H-5 (meta-coupling, ⁴JHF). |

| Coupling Constants | ³JHF ≈ 6-10 Hz; ⁴JHF ≈ 4-7 Hz | Typical magnitude for ortho and meta H-F coupling in fluoroaromatic systems. |

While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecule's connectivity. emerypharma.comresearchgate.net Techniques such as COSY, HSQC, and HMBC are used to map out the entire molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, it would confirm the relationship between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. It is critical for identifying quaternary carbons and piecing together the molecular skeleton. libretexts.org For instance, correlations from the protons of the 2-methylbutan-2-yl group to the aromatic carbon C-4 would confirm the attachment point of the alkyl substituent.

Table 2: Predicted Key 2D NMR Correlations for Structural Confirmation

| 2D NMR Experiment | Key Predicted Correlation | Information Gained |

| COSY | H-5 ↔ H-6 | Confirms adjacency of these aromatic protons. |

| HSQC | Aromatic Protons (H-3, H-5, H-6) ↔ Aromatic Carbons (C-3, C-5, C-6) | Assigns specific aromatic carbon signals. |

| HMBC | Protons of -C(CH₃)₂CH₂CH₃ ↔ Aromatic Carbon C-4 | Confirms the position of the alkyl substituent on the ring. |

| HMBC | Aromatic Proton H-3 ↔ Fluorinated Carbon C-2 | Confirms the position of the fluorine atom relative to H-3. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. core.ac.uk

The primary amine (-NH₂) group of this compound gives rise to several characteristic bands in the IR and Raman spectra. The N-H stretching vibrations are particularly prominent in the IR spectrum.

Table 3: Typical Vibrational Frequencies for the Aromatic Amine Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Appearance in IR |

| Asymmetric N-H Stretch (νas) | 3450 - 3550 | Strong, sharp |

| Symmetric N-H Stretch (νs) | 3350 - 3450 | Medium to strong, sharp |

| NH₂ Scissoring (Bending) (δNH₂) | 1590 - 1650 | Medium to strong, broad |

| NH₂ Wagging (ωNH₂) | 650 - 900 | Broad, often strong |

The positions of these bands confirm the presence of a primary aromatic amine. The two distinct N-H stretching bands are a hallmark of the -NH₂ group. nih.gov

Substituents on an aromatic ring influence the vibrational frequencies of the entire molecule through electronic and steric effects. rsc.org In this compound, the interplay between the electron-donating amino (-NH₂) and alkyl (-C(CH₃)₂C₂H₅) groups and the electron-withdrawing fluoro (-F) group affects the bond strengths and vibrational energies. rsc.orgnih.gov

C-N Stretching: The C-N stretching vibration, typically found around 1250-1340 cm⁻¹, is sensitive to the electronic nature of the ring. The combined electron-donating character of the substituents may slightly alter this frequency compared to aniline (B41778).

C-F Stretching: A strong absorption corresponding to the C-F stretch is expected in the range of 1200-1270 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic ring, typically appearing in the 1450-1600 cm⁻¹ region, will be affected by the substitution pattern. The distribution and intensity of these bands can provide clues about the arrangement of substituents on the ring. ias.ac.in

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. wikipedia.org This allows for the confirmation of the molecular formula and offers insights into the structure through analysis of fragmentation patterns. miamioh.edu

For this compound (Molecular Formula: C₁₁H₁₆FN), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight, which is an odd number, consistent with the Nitrogen Rule for molecules containing a single nitrogen atom. libretexts.org The most characteristic fragmentation pathway for anilines with bulky alkyl groups is the cleavage of the C-C bond alpha to the aromatic ring, which results in a highly stable benzylic-type cation. libretexts.orgchemguide.co.uk

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway | Significance |

| 181 | [C₁₁H₁₆FN]⁺ | Molecular Ion (M⁺) | Confirms molecular weight. |

| 152 | [C₉H₁₁FN]⁺ | Loss of an ethyl radical (•C₂H₅) via α-cleavage. | Likely the base peak due to the formation of a stable tertiary benzylic cation. |

| 166 | [C₁₀H₁₃FN]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage. | A less favored α-cleavage pathway. |

| 124 | [C₆H₅FN]⁺ | Loss of the entire 2-methylbutan-2-yl radical. | Cleavage of the C-C bond connecting the alkyl group to the ring. |

| 154 | [C₁₁H₁₅F]⁺ | Loss of ammonia (B1221849) (NH₃). | Possible rearrangement and loss, though less common for anilines. miamioh.edu |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of the molecular ion. This accuracy allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound (C₁₁H₁₆FN), the expected exact mass of the molecular ion [M]⁺• can be calculated with high precision. The high-resolution measurement would readily confirm the presence of fluorine and nitrogen atoms.

In addition to the molecular ion, HRMS can reveal characteristic fragmentation patterns. A primary fragmentation pathway for alkylbenzenes involves the cleavage of the Cα-Cβ bond of the alkyl side chain. For the tert-pentyl group, the loss of an ethyl radical (•C₂H₅) is anticipated, leading to a stable tertiary carbocation. The subsequent loss of neutral molecules like ethene (C₂H₄) from the fragment ions can also be observed.

Table 1: Illustrative HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Calculated m/z |

| [C₁₁H₁₆FN]⁺• | Molecular Ion | 181.1267 |

| [C₉H₁₁FN]⁺ | [M - C₂H₅]⁺ | 152.0875 |

| [C₇H₇FN]⁺ | [M - C₄H₉]⁺ | 124.0562 |

| [C₆H₆F]⁺ | Fluorotropylium/Fluorophenyl | 97.0453 |

Note: The m/z values are illustrative and based on theoretical calculations for the specified elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for separating this compound from potential impurities and confirming its identity. The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase of the column, with each compound exhibiting a characteristic retention time under a given set of conditions.

Following separation, the mass spectrometer fragments the eluted compounds, producing a mass spectrum that serves as a molecular fingerprint. For this compound, the electron ionization (EI) mass spectrum would be expected to show a discernible molecular ion peak at m/z 181.

The fragmentation pattern would likely be dominated by the loss of an ethyl group (a fragment with mass 29) to yield a base peak at m/z 152. This is due to the formation of a stable benzylic cation. Further fragmentation could involve the loss of the entire tert-pentyl group, resulting in a fragment at m/z 110, or rearrangements common to aromatic amines. The presence of a fluorine atom on the ring would also influence the fragmentation, potentially leading to ions containing the C-F bond.

The purity of a sample of this compound can be determined by integrating the peak area of the compound in the gas chromatogram and comparing it to the total area of all observed peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. For this compound, the spectrum is primarily influenced by the aniline chromophore, with modifications from the fluoro and tert-pentyl substituents.

Absorption Characteristics of the Fluorinated Aniline Chromophore

The UV-Vis spectrum of aniline typically exhibits two main absorption bands: a strong primary band (π → π) around 230-240 nm and a weaker secondary band (also π → π, often referred to as the B-band) around 280-290 nm, which arises from transitions to an excited state with significant charge-transfer character from the amino group to the benzene (B151609) ring.

The presence of a fluorine atom at the ortho position and a tert-pentyl group at the para position will modulate these absorptions. The fluorine atom, being an electron-withdrawing group by induction but an electron-donating group by resonance, can cause a slight shift in the absorption maxima. The para-alkyl group, being electron-donating, typically induces a small bathochromic (red) shift and a hyperchromic (increased intensity) effect on the B-band.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent